molecular formula C19H22N2O2 B147549 Didehydro praziquantel CAS No. 125273-86-1

Didehydro praziquantel

Cat. No.: B147549
CAS No.: 125273-86-1
M. Wt: 310.4 g/mol
InChI Key: RAZNCTHEBQFYML-UHFFFAOYSA-N
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Description

Didehydro praziquantel is a derivative of praziquantel, a well-known anthelmintic medication used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . This compound is structurally similar to praziquantel but has undergone modifications to enhance its efficacy and broaden its spectrum of activity against various parasitic infections.

Mechanism of Action

Target of Action

Didehydro praziquantel, also known as 1,2-Deshydro Praziquantel, primarily targets the Schistosome calcium ion channels . These channels play a crucial role in the regulation of various physiological processes in the parasite, including muscle contraction and neurotransmission . Additionally, it has been suggested that praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and transient receptor potential channels .

Mode of Action

It is hypothesized to activate atransient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This activation is believed to occur through the engagement of a hydrophobic ligand binding pocket within the voltage sensor-like domain of the channel . The activation of these channels leads to an influx of calcium ions, causing paralysis in the worms .

Biochemical Pathways

This compound’s action is believed to inhibit different biochemical pathways within the parasite, contributing to its death . The drug’s impact on the parasite’s metabolism leads to significant modifications in the concentrations of various metabolites involved in the metabolism of Taenia crassiceps cysticerci . These include oxaloacetate, citrate, pyruvate, alpha-ketoglutarate, malate, succinate, lactate, beta-hydroxybutyrate, fumarate, and propionate .

Pharmacokinetics

This compound is rapidly absorbed (80%) following oral administration, with a Tmax of approximately 1−3 hours . When administered with food, the Cmax and AUC of praziquantel are higher relative to the fasting state, although the variability is also increased . Praziquantel should always be taken with food . It is rapidly and extensively metabolized, with a terminal elimination half-life of approximately 0.8−3 hours when administered with food .

Result of Action

The primary result of this compound’s action is the death of the parasite. The drug causes a rapid contraction of adult schistosome worms and damage to the worm surface . This leads to the loss of the parasite’s ability to resist digestion by the mammalian host . It effectively kills trematodes and cestodes .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. This insensitivity is unclear, but it suggests that the drug’s action may be influenced by the specific environment within different species of parasites . Furthermore, the drug’s efficacy is improved when administered with food .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didehydro praziquantel typically involves multiple steps, starting from phenylethylamine as the primary raw material . The process includes:

    Condensation Reaction: Phenylethylamine reacts with chloroacetyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form a pyrazinoisoquinoline derivative.

    Dehydrogenation: The final step involves the dehydrogenation of the pyrazinoisoquinoline derivative to yield this compound.

Industrial Production Methods: Industrial production of this compound employs flow-chemistry approaches to optimize reaction conditions and reduce production time . This method ensures high yield and purity of the final product, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: Didehydro praziquantel undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its reduced form.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

Didehydro praziquantel has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical behavior of pyrazinoisoquinoline derivatives.

    Biology: It is employed in research to understand the biological mechanisms of parasitic infections and their treatment.

    Medicine: this compound is investigated for its potential to treat a broader spectrum of parasitic infections compared to praziquantel.

    Industry: It is used in the development of new anthelmintic drugs and formulations.

Comparison with Similar Compounds

    Praziquantel: The parent compound, widely used for treating parasitic infections.

    Oxamniquine: Another anthelmintic drug used for schistosomiasis.

    Metrifonate: An organophosphate compound used as an anthelmintic.

Comparison: Didehydro praziquantel is unique due to its enhanced efficacy and broader spectrum of activity compared to praziquantel. Unlike oxamniquine and metrifonate, which have specific targets, this compound’s mechanism involves multiple molecular targets, making it a versatile option for treating various parasitic infections .

Properties

IUPAC Name

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZNCTHEBQFYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125273-86-1
Record name Didehydro praziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEHYDRO PRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWR6DIS4IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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